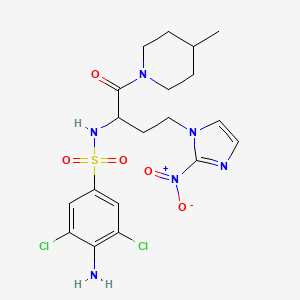![molecular formula C8H12N2 B13337412 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile is a heterocyclic compound that contains nitrogen. This compound is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs. It plays a significant role in the production of antiviral medications such as boceprevir, a well-known protease inhibitor for the hepatitis C virus, and pf-07321332, an oral medication used for the treatment of COVID-19 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile can be achieved through various methods. One innovative approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous THF, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. The use of Ru (II) catalysis and the Gabriel synthesis are common in industrial settings to achieve higher yields and efficiency .
化学反応の分析
Types of Reactions: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to produce different derivatives and intermediates.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of antiviral medications and other pharmaceuticals .
科学的研究の応用
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a crucial intermediate in the development of antiviral drugs. In medicine, it is used in the synthesis of boceprevir and pf-07321332, which are essential for treating hepatitis C and COVID-19, respectively. Additionally, this compound has applications in the pharmaceutical industry for the production of various drugs .
作用機序
The mechanism of action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the case of boceprevir, the compound inhibits the protease enzyme of the hepatitis C virus, preventing the virus from replicating. Similarly, in pf-07321332, the compound targets the main protease of the SARS-CoV-2 virus, inhibiting its replication and thereby treating COVID-19 .
類似化合物との比較
Similar Compounds: Similar compounds to 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile include other azabicyclohexane derivatives such as 3-azabicyclo[3.1.0]hexane and its various substituted forms.
Uniqueness: What sets this compound apart from its similar compounds is its specific structure and the presence of the dimethyl and carbonitrile groups. These functional groups contribute to its unique reactivity and its effectiveness as an intermediate in the synthesis of antiviral medications .
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile |
InChI |
InChI=1S/C8H12N2/c1-8(2)5-4-10-6(3-9)7(5)8/h5-7,10H,4H2,1-2H3 |
InChIキー |
ZLISHYOBWCRHFE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C1C(NC2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



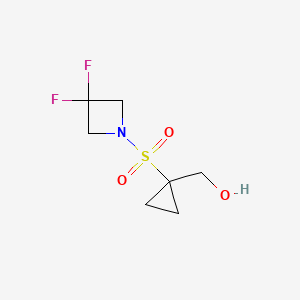
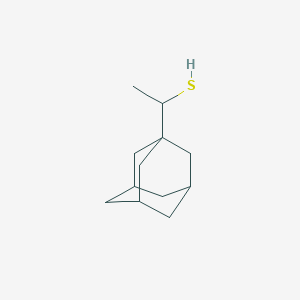

![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)

![6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13337374.png)
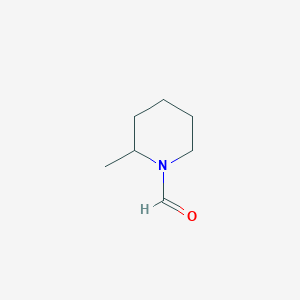
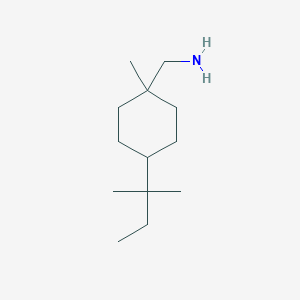
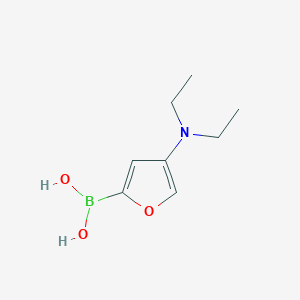

![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)
